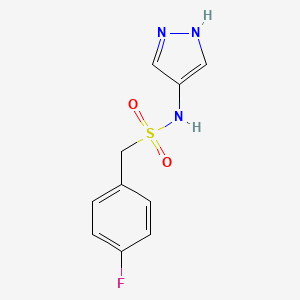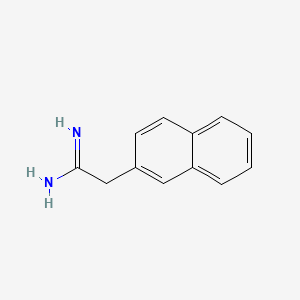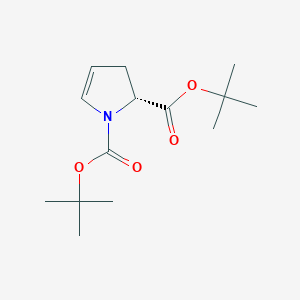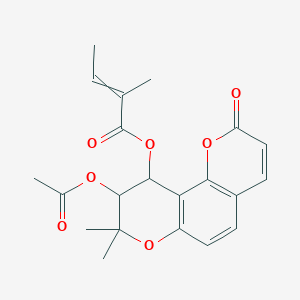
(2Z,4Z,6Z,8Z)-thionine; acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thionine acetate can be synthesized through the oxidation of phenothiazine derivatives. The process typically involves the reaction of phenothiazine with an oxidizing agent such as hydrogen peroxide or potassium dichromate in the presence of an acid like acetic acid. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the mixture for several hours until the desired product is obtained .
Industrial Production Methods: In industrial settings, thionine acetate is produced using large-scale oxidation processes. The raw materials, including phenothiazine and oxidizing agents, are mixed in reactors equipped with temperature and pressure control systems. The reaction mixture is then subjected to purification steps, such as filtration and crystallization, to obtain high-purity thionine acetate .
Análisis De Reacciones Químicas
Types of Reactions: Thionine acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Thionine acetate can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Thionine acetate can undergo substitution reactions with nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxidation of thionine acetate typically results in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions yield thionine or its derivatives.
Substitution: Substitution reactions produce various thionine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Thionine acetate has a wide range of applications in scientific research, including:
Biological Staining: It is extensively used as a nuclear stain for chromatin and mucin, and for staining Nissl granules in neurons.
DNA Quantification: Thionine acetate can replace Schiff reagent in quantitative Feulgen staining of DNA.
Microbial Fuel Cells: The compound is employed to mediate electron transfer in microbial fuel cells.
Histological Staining: It is used for staining semi-thin sections of plant material for light microscopy.
Antibacterial Research: Thionine acetate has been found to inhibit enzymes like lysozyme and soluble lytic transglycosylase, making it a potential candidate for antibacterial agents.
Mecanismo De Acción
Thionine acetate exerts its effects through electrostatic interactions with negatively charged phospholipids in cell membranes. This interaction can lead to pore formation or specific binding to lipid domains, disrupting membrane integrity and function . In antibacterial applications, thionine acetate inhibits enzymes involved in bacterial cell wall remodeling, such as lysozyme and soluble lytic transglycosylase .
Comparación Con Compuestos Similares
Methylene Blue: Also a phenothiazine dye, used in biological staining and as a redox indicator.
Toluidine Blue: Another phenothiazine dye, used for staining acidic tissue components.
Uniqueness: Thionine acetate is unique due to its strong metachromatic staining properties and its ability to mediate electron transfer in microbial fuel cells. Its inhibitory effects on bacterial enzymes further distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C10H12O2S |
|---|---|
Peso molecular |
196.27 g/mol |
Nombre IUPAC |
acetic acid;thionine |
InChI |
InChI=1S/C8H8S.C2H4O2/c1-2-4-6-8-9-7-5-3-1;1-2(3)4/h1-8H;1H3,(H,3,4) |
Clave InChI |
TWSZIRXHRIBQHA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1=CC=CSC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Triazanium;3-[bis(3-carboxy-4-oxidophenyl)methyl]-6-oxocyclohexa-1,4-diene-1-carboxylate](/img/structure/B12438195.png)

![sodium;5-[(1S)-1,2-dihydroxyethyl]-3-hydroxyfuran-3-ide-2,4-dione](/img/structure/B12438207.png)
![8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one](/img/structure/B12438210.png)



![Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate](/img/structure/B12438236.png)



![(1R)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol](/img/structure/B12438251.png)


